[(3,3-Difluorocyclobutyl)methyl](isopropyl)amine hydrochloride
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Overview
Description
(3,3-Difluorocyclobutyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H15F2N.ClH. It is a derivative of cyclobutane with fluorine atoms and an isopropylamine group attached to the cyclobutyl ring(3,3-Difluorocyclobutyl)methylamine hydrochloride
Preparation Methods
The synthesis of (3,3-Difluorocyclobutyl)methylamine hydrochloride typically involves the following steps:
Synthetic Routes: : The compound can be synthesized through a multi-step reaction starting with cyclobutane derivatives(3,3-Difluorocyclobutyl)methylamine hydrochloride. The cyclobutane ring is first fluorinated to introduce the difluorocyclobutyl group(3,3-Difluorocyclobutyl)methylamine hydrochloride. Subsequently, the fluorinated cyclobutane is reacted with isopropylamine to form the desired compound(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Reaction Conditions: : The fluorination step requires specific conditions, such as the use of a fluorinating agent (e.g., Selectfluor) and a suitable solvent (e.g., dichloromethane)(3,3-Difluorocyclobutyl)methylamine hydrochloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: : On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity(3,3-Difluorocyclobutyl)methylamine hydrochloride. Continuous flow reactors and large-scale reactors are used to handle the production efficiently(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Chemical Reactions Analysis
(3,3-Difluorocyclobutyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form (3,3-Difluorocyclobutyl)methylamine oxide(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Common Reagents and Conditions: : Reagents such as sodium borohydride (for reduction) and various nucleophiles (for substitution) are commonly used(3,3-Difluorocyclobutyl)methylamine hydrochloride. Reaction conditions include the use of polar aprotic solvents and controlled temperatures(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Major Products: : The major products formed from these reactions include (3,3-Difluorocyclobutyl)methylamine oxide, reduced derivatives, and various substituted derivatives(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Scientific Research Applications
(3,3-Difluorocyclobutyl)methylamine hydrochloride has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Biology: : The compound is utilized in biological studies to investigate the effects of fluorinated molecules on biological systems(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Medicine: (3,3-Difluorocyclobutyl)methylamine hydrochloride.
Industry: : The compound is used in the chemical industry for the production of specialty chemicals and materials(3,3-Difluorocyclobutyl)methylamine hydrochloride.
Mechanism of Action
The mechanism by which (3,3-Difluorocyclobutyl)methylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence the biological activity by altering the electronic properties of the molecule. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
(3,3-Difluorocyclobutyl)methylamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other fluorinated cyclobutyl derivatives, such as (3,3-Difluorocyclobutyl)methylamine hydrochloride and (3,3-Difluorocyclobutyl)methylamine hydrochloride.
Uniqueness: : The presence of the isopropyl group in (3,3-Difluorocyclobutyl)methylamine hydrochloride provides unique chemical and physical properties compared to its ethyl and methyl counterparts(3,3-Difluorocyclobutyl)methylamine hydrochloride. These differences can affect the compound's reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-6(2)11-5-7-3-8(9,10)4-7;/h6-7,11H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISILAWFYAIYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CC(C1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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